molecular formula C25H27N3O4S B10904398 N-(4-ethoxyphenyl)-N-{2-[(2E)-2-(4-ethylbenzylidene)hydrazinyl]-2-oxoethyl}benzenesulfonamide (non-preferred name)

N-(4-ethoxyphenyl)-N-{2-[(2E)-2-(4-ethylbenzylidene)hydrazinyl]-2-oxoethyl}benzenesulfonamide (non-preferred name)

Cat. No.: B10904398
M. Wt: 465.6 g/mol
InChI Key: GHNAUANALBGILM-NLRVBDNBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-ethoxyphenyl)-N-{2-[(2E)-2-(4-ethylbenzylidene)hydrazinyl]-2-oxoethyl}benzenesulfonamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique molecular structure, which includes ethoxyphenyl, ethylbenzylidene, and benzenesulfonamide groups. Its diverse functional groups make it a versatile compound for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxyphenyl)-N-{2-[(2E)-2-(4-ethylbenzylidene)hydrazinyl]-2-oxoethyl}benzenesulfonamide typically involves multiple steps. One common method includes the condensation of 4-ethoxyphenylamine with 4-ethylbenzaldehyde to form the corresponding Schiff base. This intermediate is then reacted with benzenesulfonyl chloride in the presence of a base such as triethylamine to yield the final product. The reaction conditions often require controlled temperatures and inert atmospheres to prevent side reactions and degradation of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxyphenyl)-N-{2-[(2E)-2-(4-ethylbenzylidene)hydrazinyl]-2-oxoethyl}benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents under inert atmospheres.

    Substitution: Amines, thiols; reactions often require catalysts or elevated temperatures to proceed efficiently.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-(4-ethoxyphenyl)-N-{2-[(2E)-2-(4-ethylbenzylidene)hydrazinyl]-2-oxoethyl}benzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-N-{2-[(2E)-2-(4-ethylbenzylidene)hydrazinyl]-2-oxoethyl}benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by forming stable complexes, thereby preventing substrate binding and catalysis. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-ethoxyphenyl)-3-oxo-butanamide
  • N’-(4-ethylbenzylidene)-3-(4-ethylphenyl)-1H-pyrazole-5-carbohydrazide
  • (4-ethoxyphenyl)urea

Uniqueness

N-(4-ethoxyphenyl)-N-{2-[(2E)-2-(4-ethylbenzylidene)hydrazinyl]-2-oxoethyl}benzenesulfonamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may offer enhanced stability, selectivity, or potency in various applications.

Properties

Molecular Formula

C25H27N3O4S

Molecular Weight

465.6 g/mol

IUPAC Name

2-[N-(benzenesulfonyl)-4-ethoxyanilino]-N-[(E)-(4-ethylphenyl)methylideneamino]acetamide

InChI

InChI=1S/C25H27N3O4S/c1-3-20-10-12-21(13-11-20)18-26-27-25(29)19-28(22-14-16-23(17-15-22)32-4-2)33(30,31)24-8-6-5-7-9-24/h5-18H,3-4,19H2,1-2H3,(H,27,29)/b26-18+

InChI Key

GHNAUANALBGILM-NLRVBDNBSA-N

Isomeric SMILES

CCC1=CC=C(C=C1)/C=N/NC(=O)CN(C2=CC=C(C=C2)OCC)S(=O)(=O)C3=CC=CC=C3

Canonical SMILES

CCC1=CC=C(C=C1)C=NNC(=O)CN(C2=CC=C(C=C2)OCC)S(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.